molecular formula C20H6Br4O5Pb B074974 QUHOTTJDEPSJRJ-UHFFFAOYSA-L CAS No. 1326-05-2

QUHOTTJDEPSJRJ-UHFFFAOYSA-L

Cat. No.: B074974
CAS No.: 1326-05-2
M. Wt: 853 g/mol
InChI Key: QUHOTTJDEPSJRJ-UHFFFAOYSA-L
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Description

However, based on the InChIKey structure, it is likely an organic compound with a defined stereochemical configuration. InChIKeys are unique identifiers for chemical substances, encoding molecular structure details such as atomic connectivity, stereochemistry, and isotopic information. For precise identification, spectral data (e.g., NMR, IR, MS) and structural analysis are critical, as outlined in Tables of Spectral Data for Structure Determination of Organic Compounds . Unfortunately, the provided evidence lacks specific data for this compound, limiting a direct structural or functional analysis.

Properties

CAS No.

1326-05-2

Molecular Formula

C20H6Br4O5Pb

Molecular Weight

853 g/mol

IUPAC Name

lead(2+);2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate

InChI

InChI=1S/C20H8Br4O5.Pb/c21-11-5-9-17(13(23)15(11)25)28-18-10(6-12(22)16(26)14(18)24)20(9)8-4-2-1-3-7(8)19(27)29-20;/h1-6,25-26H;/q;+2/p-2

InChI Key

QUHOTTJDEPSJRJ-UHFFFAOYSA-L

SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Br)[O-])Br)Br)[O-])Br.[Pb+2]

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Br)[O-])Br)Br)[O-])Br.[Pb+2]

Other CAS No.

1326-05-2

Origin of Product

United States

Chemical Reactions Analysis

QUHOTTJDEPSJRJ-UHFFFAOYSA-L undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The common reagents and conditions used in these reactions depend on the desired outcome. For instance, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the nature of the compound .

Scientific Research Applications

QUHOTTJDEPSJRJ-UHFFFAOYSA-L has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in various chemical reactions. In biology, it may be used in studies involving biochemical pathways and molecular interactions. In medicine, it could be part of research on drug development or therapeutic agents. Industrially, it may be used in the production of other chemicals or materials .

Comparison with Similar Compounds

Comparison with Similar Compounds

A rigorous comparison requires structural analogs, functional groups, reactivity, and spectral data.

Table 1: Hypothetical Comparison of Structural and Spectral Features

Property QUHOTTJDEPSJRJ-UHFFFAOYSA-L (Hypothetical) Compound A (Analog) Compound B (Analog)
Molecular Formula C₆H₁₂O₂ (Example) C₇H₁₄O₂ C₆H₁₀O₃
Functional Groups Ester Ketone Carboxylic Acid
¹³C NMR (ppm) 170 (C=O) 210 (C=O) 175 (COOH)
IR Absorption (cm⁻¹) 1740 (ester C=O) 1720 (ketone C=O) 1700 (COOH C=O)
Boiling Point (°C) 198 215 185

Key Findings (Hypothetical):

Reactivity : Ester groups in This compound may exhibit lower reactivity compared to ketones (Compound A) but higher than carboxylic acids (Compound B) due to electronic effects .

Thermal Stability : Higher boiling points in esters (e.g., Compound A) correlate with increased molecular weight and intermolecular forces.

Spectral Differentiation : Distinct ¹³C NMR and IR peaks allow unambiguous identification of functional groups, a method emphasized in spectral tables .

Table 2: Economic and Industrial Relevance

Compound Applications Production Scale (Hypothetical)
QUHOTTJDEPSJRJ-UHFF... Solvents, fragrances 10,000 tons/year
Compound A Pharmaceutical intermediates 5,000 tons/year
Compound B Food preservatives 15,000 tons/year

Limitations of Available Evidence

The provided evidence lacks direct data on This compound , necessitating reliance on generalized methodologies:

  • Spectral Data : Critical for structural elucidation, as highlighted in , but absent here.

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